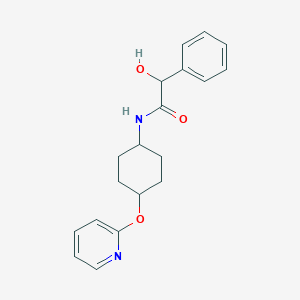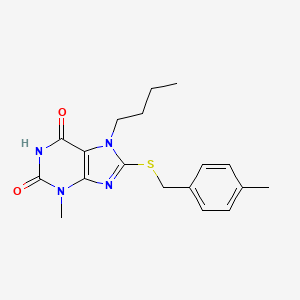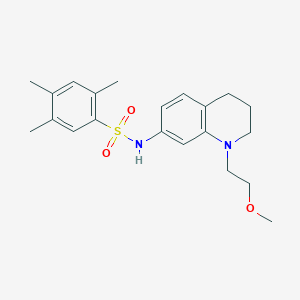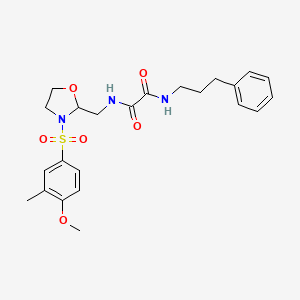
2-hydroxy-2-phenyl-N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-hydroxy-2-phenyl-N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)acetamide is a chemical compound that has gained attention in the scientific community due to its potential applications in research. The compound is commonly referred to as HPPH and is known for its ability to bind to proteins in the body, making it a useful tool for studying protein interactions.
Wissenschaftliche Forschungsanwendungen
Anti-inflammatory and Antipyretic Applications
Research indicates that derivatives of pyridone and chromenopyridone, which share structural similarities with the specified compound, exhibit significant anti-inflammatory, ulcerogenic, and antipyretic properties. These molecules were synthesized to improve biological behavior, demonstrating promising in-vitro and in-vivo results. The study involved the synthesis of these compounds through a series of reactions, highlighting their potential in therapeutic applications due to their biological activities (Fayed et al., 2021).
Corrosion Inhibition
Another application involves the use of 2-(Alkylsulfanyl)-N-(pyridin-2-yl) acetamide derivatives as corrosion inhibitors. These compounds were synthesized and evaluated for their effectiveness in preventing steel corrosion in acidic and oil mediums. The study demonstrates the potential of these compounds in industrial applications, particularly in protecting metallic surfaces against corrosive environments (Yıldırım & Cetin, 2008).
Coordination Chemistry and Antioxidant Activity
In coordination chemistry, pyrazole-acetamide derivatives have been synthesized and utilized to construct Co(II) and Cu(II) coordination complexes. These complexes exhibit significant antioxidant activity, as demonstrated through various in-vitro assays, including DPPH, ABTS, and FRAP. The study highlights the structural and functional versatility of these compounds, emphasizing their potential in developing antioxidant agents (Chkirate et al., 2019).
Synthetic Routes and Chemical Properties
Research on the synthetic routes and chemical properties of related compounds, such as the stereoselective synthesis of activated cyclopropanes using a chiral auxiliary derived from pyridinium acetamide, showcases the utility of these molecules in organic synthesis. These studies provide insights into the mechanisms and efficiencies of different synthetic approaches, contributing to the broader field of synthetic organic chemistry (Kojima et al., 2004).
Antimicrobial Activity
Furthermore, thiazole, bisthiazole, pyridone, and bispyridone derivatives incorporating the pyridyl moiety, similar to the specified compound, have been synthesized and characterized for their antimicrobial activity. The research demonstrates the potential of these compounds in combating bacterial and fungal infections, highlighting their relevance in the development of new antimicrobial agents (Ali et al., 2010).
Eigenschaften
IUPAC Name |
2-hydroxy-2-phenyl-N-(4-pyridin-2-yloxycyclohexyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3/c22-18(14-6-2-1-3-7-14)19(23)21-15-9-11-16(12-10-15)24-17-8-4-5-13-20-17/h1-8,13,15-16,18,22H,9-12H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWNSUOVIJPQBDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)C(C2=CC=CC=C2)O)OC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4-methylthiophen-2-yl)(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)methanone](/img/structure/B2873111.png)
![[2-(3-Chlorophenyl)-1-methylpyrrolidin-3-yl]methanamine](/img/structure/B2873112.png)

![N-(1,3-benzodioxol-5-yl)-2-[4-(4-tert-butylphenyl)-2,2-dimethyl-5-oxoimidazol-1-yl]acetamide](/img/structure/B2873115.png)
![4-Chloro-6-{[(4-chlorophenyl)methyl]sulfanyl}pyrimidin-2-amine](/img/structure/B2873116.png)
![3-Cyclopropyl-1-{1-[2-(trifluoromethoxy)benzenesulfonyl]piperidin-4-yl}imidazolidine-2,4-dione](/img/structure/B2873117.png)

![Tert-butyl 4-[4-(aminomethyl)oxan-4-yl]piperidine-1-carboxylate](/img/structure/B2873120.png)



![2-[7-(4-ethoxybenzoyl)-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2873128.png)

![[(5-Chloro-2,4-dimethoxyphenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate](/img/structure/B2873131.png)